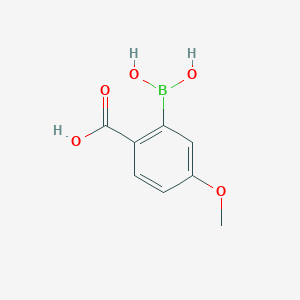

2-Borono-4-methoxybenzoic acid

CAS No.: 1799979-63-7

Cat. No.: VC11705266

Molecular Formula: C8H9BO5

Molecular Weight: 195.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799979-63-7 |

|---|---|

| Molecular Formula | C8H9BO5 |

| Molecular Weight | 195.97 g/mol |

| IUPAC Name | 2-borono-4-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H9BO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,12-13H,1H3,(H,10,11) |

| Standard InChI Key | BRKFZFXHNYARDX-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)OC)C(=O)O)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1)OC)C(=O)O)(O)O |

Introduction

Structural Characterization & Nomenclature

Molecular Architecture

2-Borono-4-methoxybenzoic acid contains three functional groups:

-

Boronic acid (-B(OH)₂) at the ortho position

-

Methoxy (-OCH₃) at the para position

-

Carboxylic acid (-COOH) at the benzene ring's primary position

The interplay between these groups creates unique electronic effects. The methoxy group exerts electron-donating resonance (+M effect), while the boronic acid acts as an electron-withdrawing group (-I effect). This polarization may enhance the compound's reactivity in cross-coupling reactions .

Spectroscopic Signatures (Predicted)

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic protons: δ 7.2–8.1 ppm (complex splitting due to adjacent substituents) |

| ¹¹B NMR | Signal near δ 30 ppm, typical for arylboronic acids |

| IR | - B-O stretch: ~1340 cm⁻¹ - COOH: ~1680 cm⁻¹ - OCH₃: ~2830 cm⁻¹ |

These predictions derive from studies of analogous structures, as direct experimental data remains unavailable .

Synthetic Approaches

Retrosynthetic Analysis

Two plausible routes emerge:

Route A: Boronation of 4-Methoxybenzoic Acid

-

Protection: Methylate carboxylic acid to prevent boronation interference

-

Directed ortho-Metalation: Use LDA or Grignard reagents to deprotonate ortho position

-

Borylation: Introduce boron via Miyaura borylation (Pd catalysis)

Route B: Carboxylation of 2-Borono-4-methoxybenzene

-

Suzuki Coupling: Assemble boronate-containing aromatic core

-

Oxidative Carboxylation: Convert methyl group to -COOH via KMnO₄/H⁺

Reactivity Profile

pH-Dependent Behavior

| pH Range | Dominant Form | Implications |

|---|---|---|

| <2 | Neutral -B(OH)₂, -COOH | Low solubility, crystalline precipitates |

| 2–8 | -B(OH)₂, -COO⁻ | Enhanced aqueous solubility |

| >8 | -B(OH)₃⁻, -COO⁻ | Risk of protodeboronation |

Biological & Material Applications

Medicinal Chemistry Prospects

Boronic acids show promise in:

-

Protease Inhibition: Transition-state mimicry (e.g., bortezomib)

-

Saccharide Recognition: Reversible diol complexation

The methoxy group could modulate blood-brain barrier penetration compared to halogenated analogs.

Polymer Science Applications

Potential roles include:

-

Self-Healing Materials: Dynamic B-O bonds enable reversible crosslinking

-

CO₂ Capture: Carboxylic acid/boronic acid协同效应 for gas adsorption

Challenges & Research Directions

Stability Concerns

Boronic acids are prone to:

-

Protodeboronation: Especially under basic conditions

-

Oxidation: B(III)→B(V) transformations under aerobic conditions

Stabilization strategies:

-

Chelation: Introduce adjacent coordinating groups (e.g., -NH₂)

-

Steric Shielding: Use bulky substituents near boron

Characterization Difficulties

-

¹¹B NMR Sensitivity: Low natural abundance (19.9%) and quadrupolar relaxation

-

Crystallization Issues: Polymorphism risks due to multiple H-bond donors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume